molecular formula C26H22O8P2 B11928026 [4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate

[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate

Cat. No.: B11928026
M. Wt: 524.4 g/mol
InChI Key: AHEKEONWUHBVNV-UHFFFAOYSA-N
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Description

[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structural features, which include multiple phenyl groups and a phosphate moiety. Its chemical properties make it a valuable subject of study in organic chemistry, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate typically involves multi-step organic reactions. The process begins with the preparation of the core phenyl structure, followed by the introduction of the ethenyl group and the subsequent addition of the phosphate group. Common reagents used in these reactions include phenylboronic acid, ethylene glycol, and phosphoric acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same fundamental steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

[4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other functional groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield phenolic derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its phosphate group makes it a candidate for investigating phosphorylation processes, which are crucial in cellular signaling and metabolism.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the development of advanced materials. Its structural properties make it suitable for creating polymers and other materials with specific mechanical and chemical characteristics.

Mechanism of Action

The mechanism of action of [4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate involves its interaction with molecular targets through its phenyl and phosphate groups. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The compound’s ability to undergo phosphorylation and dephosphorylation reactions is particularly significant in regulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [4-[1,2-Diphenyl-2-(4-hydroxyphenyl)ethenyl]phenyl] dihydrogen phosphate: This compound differs by having a hydroxy group instead of a phosphonooxy group.

    [4-[1,2-Diphenyl-2-(4-methoxyphenyl)ethenyl]phenyl] dihydrogen phosphate: This variant contains a methoxy group in place of the phosphonooxy group.

Uniqueness

The uniqueness of [4-[1,2-Diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate lies in its phosphonooxy group, which imparts distinct chemical reactivity and biological activity. This feature sets it apart from similar compounds and makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C26H22O8P2

Molecular Weight

524.4 g/mol

IUPAC Name

[4-[1,2-diphenyl-2-(4-phosphonooxyphenyl)ethenyl]phenyl] dihydrogen phosphate

InChI

InChI=1S/C26H22O8P2/c27-35(28,29)33-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)34-36(30,31)32/h1-18H,(H2,27,28,29)(H2,30,31,32)

InChI Key

AHEKEONWUHBVNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O

Origin of Product

United States

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